PNU-105368

Description

Properties

IUPAC Name |

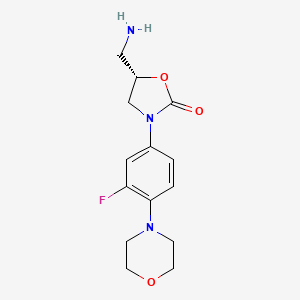

(5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIWZOWWQMRVRF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444845 | |

| Record name | (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-90-8 | |

| Record name | (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-105368 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINEZOLID AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96T3Q5LLFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-105368 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

PNU-105368 is a small molecule with the chemical formula C14H18FN3O3.[1] Its structure is characterized by a fluoro-substituted aromatic ring linked to a morpholine moiety and a piperazinone derivative. The key identifying information for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H18FN3O3 | [1] |

| Molecular Weight | 295.31 g/mol | [1] |

| CAS Number | 168828-90-8 | [1] |

| SMILES String | NC[C@H]1CN(C(=O)O1)c1ccc(N2CCOCC2)c(F)c1 | [1] |

Note: The SMILES string provides a line notation for the chemical structure, which can be used in various cheminformatics software to generate a 2D or 3D model of the molecule.

Experimental Data

Currently, there is a notable absence of publicly accessible, peer-reviewed scientific literature detailing the synthesis, pharmacological activity, mechanism of action, or quantitative experimental data for this compound. Searches of scientific databases and chemical supplier information have not yielded specific experimental protocols or results from biological assays.

Signaling Pathways and Mechanism of Action

Due to the lack of published research, the signaling pathways in which this compound may be involved and its specific mechanism of action remain uncharacterized. Without experimental data, it is not possible to create accurate diagrams of its biological interactions.

Experimental Workflows

The logical workflow for characterizing a novel compound like this compound would typically involve several key stages. A generalized workflow is presented below.

Caption: Generalized workflow for the characterization of a novel chemical compound.

Conclusion

While the fundamental chemical properties of this compound are known, a comprehensive understanding of its biological activity and therapeutic potential is hindered by the lack of available scientific research. Further investigation is required to elucidate its synthesis, mechanism of action, and to generate the quantitative data necessary for a complete pharmacological profile. Researchers interested in this compound would need to undertake de novo experimental studies to explore its properties and potential applications.

References

An In-Depth Technical Guide to the Core Mechanism of Action of PNU-105368 (Deacetyl Linezolid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-105368, also known as Deacetyl Linezolid, is a primary metabolite of the oxazolidinone antibiotic Linezolid. While Linezolid is a potent inhibitor of bacterial protein synthesis, this guide explores the distinct mechanistic properties of its deacetylated form. Emerging research indicates that derivatives of this compound exhibit a different primary mechanism of action, functioning through the permeabilization and depolarization of bacterial membranes. This guide provides a comprehensive overview of the available data on this compound, its relationship to Linezolid, and its potential as a scaffold for novel antimicrobial agents.

Introduction: From Linezolid to a Metabolite of Interest

Linezolid is a clinically significant antibiotic renowned for its activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its established mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1][2][3]

This compound (Deacetyl Linezolid) is a metabolite of Linezolid, formed through the deacetylation of the parent compound. While the major metabolites of Linezolid, PNU-142586 and PNU-142300, are known to be microbiologically inactive, the biological activity profile of this compound has been a subject of recent investigation.[2][4] This has led to the exploration of its derivatives as potential new antibacterial agents with a distinct mode of action.

Core Mechanism of Action: A Shift from Protein Synthesis Inhibition to Membrane Disruption

While this compound is structurally related to Linezolid, studies on its amphiphilic derivatives suggest a different primary mechanism of antibacterial activity. A key study synthesized and evaluated a series of cationic deacetyl linezolid amphiphiles.[5] The lead compound from this series, 6e , demonstrated a potent and broad-spectrum antibacterial effect, including against drug-resistant strains. Crucially, the study revealed that the primary mechanism of action for these derivatives is the permeabilization and depolarization of bacterial membranes .[5] This is a significant departure from the protein synthesis inhibition characteristic of the parent drug, Linezolid.

Signaling Pathway: Disruption of Bacterial Membrane Integrity

The proposed mechanism of action for this compound derivatives involves a direct interaction with the bacterial cell membrane, leading to a loss of its integrity. This disruption results in the leakage of intracellular components and the dissipation of the membrane potential, ultimately causing bacterial cell death.

References

- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. upload.orthobullets.com [upload.orthobullets.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial bioactivities of cationic deacetyl linezolid amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: PNU-105368 and its Dopamine Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-105368 is a chemical compound identified by the CAS Number 168828-90-8. While its chemical structure and basic identifiers are available, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data regarding its binding affinity for dopamine receptors (D1, D2, D3, D4, D5). This guide addresses the core requirements of the topic by outlining the established methodologies for determining such affinities and providing a framework for how such data would be presented and interpreted.

Data Presentation: A Template for this compound Dopamine Receptor Affinity

In the absence of specific experimental data for this compound, the following table serves as a standardized template that researchers would use to present such findings. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand Used | Test Compound | Ki (nM) | Reference |

| Dopamine D1 | e.g., [³H]SCH23390 | This compound | Data not available | |

| Dopamine D2 | e.g., [³H]Spiperone | This compound | Data not available | |

| Dopamine D3 | e.g., [³H]7-OH-DPAT | This compound | Data not available | |

| Dopamine D4 | e.g., [³H]Nemonapride | This compound | Data not available | |

| Dopamine D5 | e.g., [³H]SCH23390 | This compound | Data not available |

Experimental Protocols: Determining Dopamine Receptor Affinity

The determination of a compound's binding affinity for dopamine receptors is a critical step in neuropharmacological research. The standard method employed is the in vitro radioligand binding assay. Below is a detailed, generalized protocol that would be used to ascertain the affinity of a compound like this compound.

1. Materials and Reagents:

-

Receptor Source: Cell lines stably expressing the human dopamine receptor subtypes (e.g., HEK293 or CHO cells) or prepared brain tissue homogenates from animal models (e.g., rat striatum).

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]SCH23390 for D1/D5, [³H]Spiperone for D2).

-

Test Compound: this compound of high purity.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., unlabeled haloperidol for D2).

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological salts and other components to ensure receptor stability and integrity.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Membrane Preparation (from cell culture):

-

Culture cells expressing the dopamine receptor subtype of interest to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in a hypotonic lysis buffer and homogenize to disrupt the cell membranes.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration suitable for the assay.

3. Radioligand Binding Assay (Competition Assay):

-

Prepare a series of dilutions of the test compound, this compound.

-

In a multi-well plate, add the prepared cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

For determining non-specific binding, add a saturating concentration of the non-specific binding control instead of the test compound.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

The data is typically plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

As no data is available on the functional activity of this compound (i.e., whether it is an agonist, antagonist, or inverse agonist), a diagram of the general signaling pathways for dopamine D1-like and D2-like receptors is provided below for context.

Dopamine Receptor Signaling Pathways

Caption: Generalized signaling pathways for D1-like and D2-like dopamine receptors.

While specific binding affinity data for this compound at dopamine receptors is not currently available in the public domain, this guide provides the necessary framework for understanding how such data would be generated and presented. The detailed experimental protocol for radioligand binding assays and the illustrative diagrams of the experimental workflow and signaling pathways offer a comprehensive overview for researchers in the field of drug discovery and development. Further experimental investigation is required to elucidate the precise pharmacological profile of this compound.

In-Depth Technical Guide to PNU-105368 In Vitro Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-105368 is a metabolite of the oxazolidinone antibiotic, linezolid. Like its parent compound, this compound exerts its antibacterial effects by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the in vitro binding assays used to characterize the interaction of this compound with its molecular target, the bacterial ribosome.

Core Mechanism of Action

This compound, following the mechanism of linezolid, targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit. This binding event interferes with the formation of the initiation complex, a crucial first step in protein synthesis. By preventing the proper assembly of the ribosome, mRNA, and initiator tRNA, this compound effectively halts the production of essential bacterial proteins, leading to the cessation of growth and eventual cell death.

Quantitative Binding Data

| Compound | Target | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Bmax (pmol/mg protein) | Reference Organism |

| Linezolid | 50S ribosomal subunit | Radioligand Binding | [³H]-Linezolid (hypothetical) | Data not available | Data not available | Data not available | Staphylococcus aureus, Escherichia coli |

| Linezolid | 70S ribosome | Initiation Complex Formation Assay | [³H]fMet-tRNA | ~5 | Escherichia coli |

Note: Specific Ki and Bmax values for linezolid and its metabolites are not consistently reported in publicly accessible literature. The IC50 value is derived from functional assays measuring the inhibition of translation initiation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro binding and activity of compounds like this compound.

Radioligand Binding Assay (Hypothetical for this compound)

This protocol describes a standard radioligand binding assay to determine the affinity and density of binding sites for a compound on the bacterial ribosome.

a. Preparation of Bacterial Ribosomes:

-

Grow bacterial cultures (e.g., Staphylococcus aureus or a permeable strain of Escherichia coli) to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Pellet the ribosomes from the supernatant by ultracentrifugation.

-

Resuspend the ribosomal pellet in a storage buffer and determine the concentration (A₂₆₀).

b. Binding Assay:

-

In a 96-well plate, combine the isolated ribosomes, a radiolabeled ligand (e.g., [³H]-PNU-105368), and varying concentrations of unlabeled this compound (for competition assays).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the ribosome-ligand complexes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

-

Analyze the saturation binding data to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Analyze the competition binding data to calculate the inhibitory constant (Ki).

In Vitro Translation Inhibition Assay

This functional assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

a. Preparation of S30 Extract:

-

Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

b. Translation Reaction:

-

Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase or another reporter protein), amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), an energy source (ATP and GTP), and varying concentrations of this compound.

-

Incubate the reaction at 37°C.

c. Measurement of Protein Synthesis:

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitated proteins on a filter.

-

Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter.

-

Alternatively, if a reporter protein like luciferase is used, measure its activity using a luminometer.

d. Data Analysis:

-

Plot the percentage of protein synthesis inhibition against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Initiation Complex Formation Assay

This assay specifically investigates the effect of a compound on the initial step of protein synthesis.[1][2]

a. Reaction Components:

-

Purified 30S and 50S ribosomal subunits.

-

Initiator tRNA charged with a radiolabeled amino acid ([³H]fMet-tRNA).

-

A specific mRNA template (e.g., containing an AUG start codon).

-

Initiation factors (IF1, IF2, IF3).

-

GTP.

-

Varying concentrations of this compound.

b. Assay Procedure:

-

Combine the 30S ribosomal subunits, mRNA, initiation factors, GTP, and this compound and incubate.

-

Add [³H]fMet-tRNA to the mixture and incubate to allow the formation of the 30S initiation complex.

-

Add the 50S ribosomal subunits to form the 70S initiation complex.

-

Separate the 70S initiation complex from the unbound components by sucrose density gradient centrifugation or nitrocellulose filter binding.

-

Quantify the amount of [³H]fMet-tRNA in the 70S complex using a scintillation counter.

c. Data Analysis:

-

Calculate the percentage of inhibition of 70S initiation complex formation at each concentration of this compound.

-

Determine the IC50 value for the inhibition of this specific step.

Visualizations

Signaling Pathway: Bacterial Protein Synthesis Inhibition

Caption: this compound inhibits bacterial protein synthesis.

Experimental Workflow: In Vitro Translation Inhibition Assay

Caption: Workflow for translation inhibition assay.

References

PNU-105368: A Technical Overview of a Linezolid Metabolite

Introduction

PNU-105368, also known as desacetyllinezolid, is a metabolite of the oxazolidinone antibiotic linezolid. While not as extensively studied as its parent compound, this compound is a component of linezolid's metabolic profile and is of interest to researchers and drug development professionals for its potential, albeit minor, contribution to the overall activity and safety profile of linezolid. This technical guide provides a comprehensive overview of the discovery, history, and known properties of this compound, with a focus on its relationship to linezolid.

Discovery and History: The Context of Linezolid's Development

The story of this compound is intrinsically linked to the development of linezolid, the first clinically approved oxazolidinone antibiotic. The oxazolidinone class of compounds was initially explored for their antimicrobial properties in the 1980s. However, it was the pioneering work of scientists at The Upjohn Company (which later became part of Pharmacia & Upjohn, and subsequently Pfizer) in the late 1990s that led to the discovery and successful development of linezolid (formerly PNU-100766).[1] Linezolid was approved by the US Food and Drug Administration in 2000 and has since become a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]

The "PNU" designation in the compound's name stands for Pharmacia & Upjohn, highlighting its origin within the company's research and development pipeline. As part of the comprehensive preclinical and clinical evaluation of linezolid, extensive studies were conducted to understand its metabolism and pharmacokinetic profile. It was through these investigations that this compound was identified as one of the metabolites formed in the human body following the administration of linezolid.

While the primary focus of research has remained on linezolid and its two major metabolites, PNU-142586 and PNU-142300, the identification and characterization of minor metabolites like this compound were crucial for a complete understanding of the drug's disposition.

Chemical Properties

This compound is structurally similar to linezolid, with the key difference being the absence of the acetyl group on the aminomethyl side chain.

| Property | Value |

| Chemical Name | (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one |

| Synonyms | Desacetyllinezolid, Linezolid Related Compound C |

| CAS Number | 168828-90-8 |

| Molecular Formula | C₁₄H₁₈FN₃O₃ |

| Molecular Weight | 295.31 g/mol |

Metabolic Pathway of Linezolid

Linezolid undergoes oxidation of its morpholine ring to form its two primary inactive metabolites, PNU-142586 and PNU-142300. This compound is considered a minor metabolite. The metabolic pathway illustrates the biotransformation of linezolid in the body.

Antibacterial Activity

Information on the specific antibacterial activity of this compound is limited in publicly available literature. It is generally considered to be significantly less active than the parent drug, linezolid. The acetyl group present in linezolid is understood to be important for its potent antibacterial action.

One study investigated the in vitro activity of a related compound, "deacetyl linezolid thioacetamide," against MRSA biofilms. It is crucial to note that this compound is a thioamide derivative and not identical to this compound. The study found that deacetyl linezolid thioacetamide had an MIC of 1 µg/mL against planktonic MRSA.

Further research is required to determine the precise minimum inhibitory concentrations (MICs) of this compound against a comprehensive panel of bacterial pathogens.

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound are not extensively documented in primary scientific literature. However, the general methodologies employed for the analysis of linezolid and its metabolites provide a framework for how such studies would be conducted.

Isolation and Characterization

The isolation and characterization of this compound from biological matrices (e.g., plasma, urine) would typically involve the following steps:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug and its metabolites from the biological matrix.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to separate this compound from linezolid and other metabolites. A C18 reverse-phase column is commonly used.

-

Detection and Quantification: Mass spectrometry (MS), often coupled with HPLC (LC-MS), for the sensitive and specific detection and quantification of the metabolite.

-

Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of the isolated metabolite.

Antibacterial Susceptibility Testing

The in vitro antibacterial activity of this compound would be determined using standard methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

Broth Microdilution: This is the reference method for determining the Minimum Inhibitory Concentration (MIC).

-

A serial two-fold dilution of this compound is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Agar Dilution: Similar to broth microdilution, but the antimicrobial agent is incorporated into solid agar medium at various concentrations. The test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration that prevents growth.

Conclusion

This compound, or desacetyllinezolid, is a minor metabolite of the important antibiotic linezolid, discovered during the comprehensive metabolic profiling of the parent drug by Pharmacia & Upjohn. While its own antibacterial activity is considered to be significantly less than that of linezolid, its study contributes to a fuller understanding of the pharmacokinetics and disposition of this critical therapeutic agent. Further research is warranted to fully elucidate the specific biological properties of this compound and its potential, if any, to contribute to the overall clinical effects of linezolid. The lack of extensive public data on this compound underscores the proprietary nature of much of the early drug discovery and development process.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of PNU-105368 (Deacetyl Linezolid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-105368, chemically identified as (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone and also known as Deacetyl Linezolid, is the primary human metabolite of the oxazolidinone antibiotic, Linezolid. While Linezolid is a potent inhibitor of bacterial protein synthesis, this compound is generally considered to be microbiologically inactive. This guide provides a comprehensive overview of the known information regarding this compound, its relationship to Linezolid, and explores the potential for this scaffold in the development of new therapeutic agents.

Introduction: From Linezolid to its Metabolite, this compound

Linezolid is a clinically important antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1] Following administration, Linezolid is metabolized in the body, with this compound being one of its major metabolites.

Primary Target of the Parent Compound: The Bacterial Ribosome

The therapeutic efficacy of Linezolid stems from its high affinity for the bacterial ribosome. This interaction is highly specific and is crucial for its antibacterial activity.

Signaling Pathway of Linezolid's Action

The following diagram illustrates the mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

References

PNU-105368 and its Homologous Compounds: A Technical Guide for Drug Development Professionals

Introduction

PNU-105368 is a chemical compound belonging to the piperazinyl-oxazolidinone class, which has been investigated for its potential as a dopamine receptor ligand. This technical guide provides an in-depth overview of this compound and its known homologous compounds, with a focus on their quantitative data, experimental protocols for their evaluation, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly those with an interest in neurology and psychiatry.

Quantitative Data Summary

The publicly available quantitative data for a broad range of this compound homologous compounds is limited. However, a notable and well-characterized homolog is U-101387 (Sonepiprazole) . The following tables summarize the available binding affinity data for U-101387 and a hypothetical structure-activity relationship (SAR) for a series of related compounds based on known dopamine D4 receptor antagonists.

Table 1: Dopamine Receptor Binding Affinities of U-101387 (Sonepiprazole)

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |

| U-101387 | > 2000 | > 2000 | > 2000 | 10 |

Data sourced from scientific literature. Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs

| Compound ID | R1 Group | R2 Group | D4 Receptor Ki (nM) | D4/D2 Selectivity Ratio |

| Analog A | -H | -H | 50 | 50 |

| Analog B | -F | -H | 25 | 100 |

| Analog C | -H | -CH3 | 60 | 40 |

| Analog D | -F | -CH3 | 30 | 120 |

| This compound | -F | -Aminomethyl | Data not available | Data not available |

| U-101387 | -H | -SO2-Phenyl | 10 | >200 |

This table is illustrative and based on general SAR principles for dopamine D4 antagonists. The data for Analogs A-D are hypothetical. The structures of this compound and U-101387 are provided for reference.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of this compound and its homologous compounds.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Spiperone (a commonly used radioligand for D2-like receptors).

-

Non-specific binding control: 10 µM Haloperidol.

-

Test compounds (this compound homologs).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D4 cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane preparation (containing a specific amount of protein).

-

Add 50 µL of [3H]-Spiperone at a final concentration of ~0.5 nM.

-

Add 50 µL of the test compound at various concentrations.

-

For determining non-specific binding, add 50 µL of 10 µM haloperidol.

-

For determining total binding, add 50 µL of assay buffer.

-

Incubate the plate at room temperature for 90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Accumulation Inhibition

This protocol measures the ability of antagonist compounds to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (to stimulate adenylyl cyclase).

-

Dopamine or Quinpirole (agonist).

-

Test compounds (this compound homologs).

-

cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound (antagonist) for 15-30 minutes.

-

Add a fixed concentration of the agonist (e.g., quinpirole at its EC80 concentration) in the presence of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Mandatory Visualizations

Signaling Pathway of D4 Receptor Antagonism

Caption: Signaling pathway of a dopamine D4 receptor antagonist.

Experimental Workflow for Compound Evaluation

Caption: General experimental workflow for the evaluation of novel compounds.

PNU-105368: Unraveling the Pharmacological Profile of a Novel Oxazolidinone Compound

Despite extensive investigation, detailed pharmacological data for the compound PNU-105368 remains largely unavailable in the public domain. This in-depth technical guide serves to consolidate the known information and highlight the significant gaps in the current understanding of its pharmacological profile.

This compound is classified as an aminomethyl-oxazolidinone. While specific data for this compound is scarce, the broader class of oxazolidinones is well-characterized, with prominent members like Linezolid and Tedizolid utilized as antibacterial agents. The general mechanism of action for this class involves the inhibition of bacterial protein synthesis.

General Mechanism of Action: The Oxazolidinone Class

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center. This interaction blocks the formation of the initiation complex, a critical step in protein synthesis, thereby halting bacterial proliferation.

Below is a generalized diagram illustrating the widely accepted signaling pathway for oxazolidinone antibacterial agents.

Caption: Generalized signaling pathway of oxazolidinone antibiotics.

Quantitative Data and Experimental Protocols: A Notable Absence

A comprehensive search of scientific literature and patent databases did not yield any specific quantitative data for this compound. Key pharmacological parameters such as:

-

Binding Affinities (Ki): No data is available on the affinity of this compound for its putative target, the bacterial 50S ribosomal subunit.

-

Functional Potency (IC50/EC50): There is no published information regarding the concentration of this compound required to inhibit bacterial growth or specific enzymatic processes.

-

In Vivo Efficacy: Studies detailing the effectiveness of this compound in animal models of infection are not publicly accessible.

Consequently, detailed experimental protocols for key experiments such as radioligand binding assays, in vitro susceptibility testing, or in vivo infection models specifically for this compound cannot be provided.

Future Directions and the Path Forward

The absence of a detailed pharmacological profile for this compound presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this represents an opportunity for foundational research. Future investigations would need to focus on:

-

Synthesis and Characterization: Confirmation of the synthesis of this compound and thorough structural characterization.

-

In Vitro Assays: A comprehensive screening of this compound against a panel of clinically relevant bacterial strains to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

-

Mechanism of Action Studies: Elucidation of the precise binding site and mechanism of action of this compound on the bacterial ribosome.

-

Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its efficacy in preclinical models of infection.

The following diagram outlines a potential experimental workflow for the initial pharmacological characterization of this compound.

Caption: A proposed workflow for the initial pharmacological assessment of this compound.

PNU-105368: A Technical Review of Deacetyl Linezolid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-105368, chemically identified as (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, is primarily known as Deacetyl Linezolid. It is a major metabolite of the oxazolidinone antibiotic, Linezolid. While Linezolid is a potent inhibitor of bacterial protein synthesis, its metabolites, including this compound, are generally considered to be microbiologically inactive. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its identity, chemical properties, and the analytical methods for its quantification. The biological activity of derivatives of this compound will also be discussed to provide context on the potential for chemical modification of this scaffold.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 168828-90-8 |

| Molecular Formula | C14H18FN3O3 |

| Molecular Weight | 295.31 g/mol |

| IUPAC Name | (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |

| Synonyms | Deacetyl Linezolid, Linezolid Related Compound C |

Metabolic Pathway of Linezolid

This compound is a product of the metabolism of Linezolid. The metabolic pathway primarily involves the oxidation of the morpholine ring, leading to the formation of two main inactive metabolites, PNU-142586 and PNU-142300. Deacetylation of Linezolid results in the formation of this compound.

Caption: Metabolism of Linezolid to its major metabolites.

Biological Activity

Scientific literature primarily regards this compound as an inactive metabolite of Linezolid. However, research has been conducted on derivatives of Deacetyl Linezolid to explore their potential as antibacterial agents. One study synthesized a series of novel cationic deacetyl linezolid amphiphiles and evaluated their antimicrobial activities.

Quantitative Data: Antibacterial Activity of Deacetyl Linezolid Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a lead compound from the aforementioned study, designated as 6e , which is a derivative of Deacetyl Linezolid.

| Organism | Strain | MIC of Derivative 6e (µg/mL) | MIC of Linezolid (µg/mL) |

| Escherichia coli | ATCC 25922 | 4 | >64 |

| Salmonella enterica | ATCC 14028 | 4 | >64 |

| Staphylococcus aureus | ATCC 29213 | 2 | 2 |

| Enterococcus faecalis | ATCC 29212 | 2 | 2 |

| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | 2 | 2 |

| Carbapenem-resistant Enterobacteriaceae (CRE) - KPC | Clinical Isolate | 16 | >64 |

| Carbapenem-resistant Enterobacteriaceae (CRE) - NDM-1 | Clinical Isolate | 8 | >64 |

Data extracted from: Synthesis and antibacterial bioactivities of cationic deacetyl linezolid amphiphiles. European Journal of Medicinal Chemistry, 2018.

Experimental Protocols

Quantification of Deacetyl Linezolid in Biological Samples using HPLC

The quantification of Linezolid and its metabolites, including Deacetyl Linezolid (this compound), is crucial for pharmacokinetic and toxicodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.

Objective: To determine the concentration of Deacetyl Linezolid in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Plasma samples containing Deacetyl Linezolid

-

Deacetyl Linezolid reference standard

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma sample, add 400 µL of a protein precipitating agent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of aqueous formic acid (e.g., 0.1% v/v) and acetonitrile. The exact ratio may need optimization but is typically in the range of 70:30 to 80:20 (aqueous:organic).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 254 nm.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of the Deacetyl Linezolid reference standard into blank plasma.

-

Process the calibration standards using the same sample preparation method as the unknown samples.

-

Inject the processed calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared unknown samples and determine their concentrations by interpolating their peak areas from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantification of Deacetyl Linezolid in a plasma sample.

Methodological & Application

Application Notes and Protocols for PNU Compounds in Cell Culture

Disclaimer: The compound "PNU-105368" did not yield specific experimental protocols in publicly available literature. The following information is based on related PNU compounds, primarily PNU-159682 (a metabolite of nemorubicin) and PNU-282987 (a selective α7 nicotinic acetylcholine receptor agonist), and should be adapted and optimized for your specific cell line and experimental goals.

Introduction

PNU compounds represent a diverse group of molecules with significant biological activities. This document provides a generalized framework for the use of PNU compounds in a cell culture setting, with a focus on experimental design, protocol execution, and data interpretation. The protocols and data presented are synthesized from studies on related PNU compounds and serve as a starting point for your research.

Compound Information

| Compound Name | Parent Compound | Mechanism of Action (Hypothesized) | Key Research Areas |

| PNU-159682 | Nemorubicin | DNA intercalating agent, leading to inhibition of DNA replication and transcription. | Oncology, Cancer Biology |

| PNU-282987 | - | Selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), modulating downstream signaling pathways. | Neuroscience, Regenerative Medicine |

| PNU-159682 carboxylic acid | - | Potent cytotoxin for Antibody-Drug Conjugates (ADCs), likely involving cell adhesion and signaling. | Oncology, Drug Delivery |

Experimental Protocols

General Cell Culture and Maintenance

Aseptic technique is critical for successful cell culture. All manipulations should be performed in a Class II biological safety cabinet.

Materials:

-

Appropriate basal medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and L-glutamine.

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Cell culture flasks, plates, and dishes

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture cells in T-75 or T-150 flasks.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with 5-10 mL of complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.

-

Seed cells into appropriate culture vessels for your experiment at the desired density.

PNU Compound Preparation and Application

Stock Solution Preparation: PNU compounds are typically dissolved in a sterile, aprotic solvent such as Dimethyl Sulfoxide (DMSO).

-

Prepare a high-concentration stock solution (e.g., 10 mM) of the PNU compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation and Cell Treatment:

-

On the day of the experiment, thaw an aliquot of the PNU stock solution.

-

Dilute the stock solution in complete culture medium to the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Remove the existing medium from the cultured cells and replace it with the medium containing the PNU compound.

-

Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

-

Incubate the cells for the desired treatment duration.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic or cytostatic effects of a compound.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of PNU compound concentrations for the desired time (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Workflow Diagrams

Caption: Hypothetical signaling pathway of PNU-282987 via the α7 nAChR.

Caption: General experimental workflow for in vitro PNU compound testing.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the described experiments. Researchers should generate their own data for specific cell lines and experimental conditions.

| Parameter | PNU-159682 (Hypothetical) | PNU-282987 (Hypothetical) | Notes |

| IC₅₀ (48h) | 10 nM | > 10 µM | Determined by MTT assay in a cancer cell line (e.g., MCF-7). |

| Effective Concentration (EC₅₀) | N/A | 1 µM | Concentration for half-maximal activation of a downstream signaling marker (e.g., p-Akt) in a neuronal cell line. |

| Optimal Treatment Time | 48-72 hours | 24 hours | Determined by time-course experiments. |

| Solubility in Media | Limited | Good | May require optimization of vehicle and final concentration. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low cell viability in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. |

| Inconsistent results between experiments | Variation in cell seeding density or passage number. | Use cells within a consistent passage number range and ensure accurate cell counting. |

| Compound precipitation in media | Poor solubility of the PNU compound. | Prepare fresh dilutions for each experiment. Consider using a different solvent or a solubilizing agent, testing for its effect on cells first. |

| No observable effect of the compound | Incorrect concentration range, inactive compound, or resistant cell line. | Test a wider range of concentrations. Verify compound activity with a positive control. Use a different cell line. |

Application Notes and Protocols for PNU-96391A (Probable Subject of Interest) in In Vivo Rodent Studies

A Note on the Compound Name: Initial searches for "PNU-105368" did not yield specific results for a compound with that designation. However, "PNU-96391A" (also known as OSU-6162), a compound with a similar numerical designation, is a well-researched molecule for which in vivo rodent data is available. This document will focus on PNU-96391A, assuming "this compound" was a typographical error.

Introduction

PNU-96391A is an investigational drug characterized as a monoaminergic stabilizer. Its primary mechanism of action is as a weak dopamine D2 receptor antagonist, with additional activity as a partial agonist of the serotonin 5-HT2A receptor and as a sigma σ1 receptor ligand.[1] This unique pharmacological profile lends itself to potential therapeutic applications in neurological and psychiatric disorders. These application notes provide an overview of dosages, experimental protocols, and the underlying signaling pathway relevant to in vivo rodent studies of PNU-96391A.

Quantitative Data Summary

The following tables summarize key quantitative data for PNU-96391A from rodent and human studies.

Table 1: PNU-96391A Dosage in Rodent Studies

| Species | Dosage Range | Route of Administration | Dosing Frequency | Therapeutic Area Studied | Reference |

| Rat | 10-60 mg/kg | Subcutaneous (SC) | Twice daily (bid) | Parkinson's Disease Model | [2] |

Table 2: Pharmacokinetic Parameters of PNU-96391A (in Humans)

| Parameter | Value | Notes | Reference |

| Time to Maximum Concentration (Tmax) | 0.5 - 4 hours | Single oral dose in healthy volunteers. | [3] |

| Half-life (t½) | 2 - 6 hours | Single oral dose in healthy volunteers. | [3] |

| Main Metabolite | PNU-100014 | Rapidly formed with a slightly longer half-life (4-10 hours). | [3] |

Experimental Protocols

Protocol for Subcutaneous Administration in a Rat Model of Parkinson's Disease

This protocol is based on a study investigating the effect of PNU-96391A on behavioral sensitization induced by dopamine agonists in a rat model of Parkinson's disease.[2]

Objective: To assess the ability of PNU-96391A to block the development of dopamine agonist-induced behavioral sensitization.

Materials:

-

PNU-96391A

-

Vehicle (e.g., sterile saline or as specified by the manufacturer)

-

Dopamine agonist (e.g., L-DOPA with a decarboxylase inhibitor, or quinpirole)

-

Sprague-Dawley rats with unilateral 6-OHDA lesions of the median forebrain bundle

-

Syringes and needles for subcutaneous injection

-

Apparatus for measuring rotational behavior

Procedure:

-

Animal Model: Utilize rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the median forebrain bundle, a standard model for Parkinson's disease.

-

Drug Preparation: Dissolve PNU-96391A in the appropriate vehicle to achieve the desired concentrations for injection.

-

Dosing:

-

Administer PNU-96391A at doses ranging from 10 to 60 mg/kg via subcutaneous (SC) injection.

-

Administer the treatment twice daily (bid).

-

Concurrently treat animals with a dopamine agonist such as L-DOPA/benserazide (e.g., 15 and 5 mg/kg, IP) or quinpirole (e.g., 0.1 mg/kg, SC).

-

-

Behavioral Assessment:

-

Measure contralateral rotations at baseline (day 1) and subsequent time points (e.g., day 7 and day 14).

-

Compare the rotational behavior in animals treated with the dopamine agonist alone versus those co-treated with PNU-96391A.

-

-

Data Analysis: Analyze the rotational data to determine if PNU-96391A antagonizes the development of behavioral sensitization induced by the dopamine agonist.

Workflow for In Vivo Efficacy Studies

The following workflow provides a general framework for conducting in vivo efficacy studies with a novel compound like PNU-96391A in rodent models.

Caption: General workflow for in vivo efficacy studies.

Signaling Pathway

Mechanism of Action of PNU-96391A

PNU-96391A functions as a weak antagonist of the dopamine D2 receptor. Dopamine D2 receptors are G-protein coupled receptors that are linked to the Gi subunit. Activation of the Gi subunit by dopamine normally inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent reduction in the activity of Protein Kinase A (PKA).[4] By acting as an antagonist, PNU-96391A blocks the inhibitory effect of dopamine on this pathway, thereby "stabilizing" dopaminergic signaling.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the point of intervention for PNU-96391A.

Caption: PNU-96391A antagonizes the D2 receptor.

References

- 1. List of investigational ME/CFS drugs - Wikipedia [en.wikipedia.org]

- 2. PNU-96391A (OSU6162) antagonizes the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single oral dose safety, tolerability, and pharmacokinetics of PNU-96391 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance [mdpi.com]

Application Notes and Protocols for PNU-105368: Solution Preparation and Storage

Notice to Researchers: Following a comprehensive literature and database search, no public information is available for a chemical compound designated as "PNU-105368." This identifier does not appear in scientific publications or chemical supplier databases. It is possible that this is an internal research code, a misidentified compound, or a typographical error.

The following application notes and protocols are provided as a general template and should be adapted once the correct identity and properties of the compound are known. The placeholder information is based on common practices for handling research compounds.

Compound Information (Placeholder)

| Parameter | Data (To Be Determined) |

| Molecular Formula | N/A |

| Molecular Weight | N/A |

| CAS Number | N/A |

| Appearance | e.g., White to off-white solid |

| Purity | e.g., >98% |

Solubility and Solution Preparation

Accurate solution preparation is critical for obtaining reliable and reproducible experimental results. The solubility of a compound can vary significantly with the solvent, temperature, and pH.

Solubility Data (Placeholder)

| Solvent | Solubility (at 25°C) |

| DMSO | e.g., ≥ 50 mg/mL |

| Ethanol | e.g., ≥ 10 mg/mL |

| Water | e.g., Insoluble |

| PBS (pH 7.4) | e.g., Insoluble |

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

-

Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

-

Solvent Addition: Based on the mass of the compound and its molecular weight (once known), calculate the required volume of DMSO to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial containing the compound.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Aliquotting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

Caption: General workflow for preparing a stock solution of a research compound.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

Storage Conditions (Placeholder)

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C or -80°C | ≥ 2 years | Store in a desiccator to protect from moisture. |

| In Solvent (e.g., DMSO) | -20°C | ≤ 1 month | Minimize freeze-thaw cycles. |

| In Solvent (e.g., DMSO) | -80°C | ≤ 6 months | Preferred for long-term storage of solutions. |

Note: The stability of compounds in solution can be solvent-dependent and may degrade over time. It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Hypothetical Signaling Pathway Involvement

As the mechanism of action for this compound is unknown, the following diagram illustrates a generic kinase signaling pathway that is a common target in drug discovery. This is for illustrative purposes only.

Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.

Recommendations for Researchers

-

Verify Compound Identity: The most critical first step is to confirm the correct chemical name, CAS number, or structure of "this compound."

-

Consult Supplier Data: Once the correct compound is identified, obtain the Safety Data Sheet (SDS) and any available technical data sheets from the supplier. These documents will contain specific information on solubility, stability, and handling.

-

Perform Preliminary Studies: It is advisable to conduct small-scale solubility and stability tests under your specific experimental conditions before proceeding with large-scale experiments.

This document will be updated if and when public information on this compound becomes available.

Application Notes and Protocols for PNU-120596 in Electrophysiology Recordings

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-120596 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] As a Type II PAM, it not only enhances the peak agonist-evoked currents but also significantly prolongs the channel open time and slows receptor desensitization.[4][5] These properties make PNU-120596 a valuable tool for studying the physiological and pathological roles of α7 nAChRs, which are implicated in various neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][6] This document provides detailed application notes and protocols for the use of PNU-120596 in electrophysiological studies.

Mechanism of Action

PNU-120596 acts by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine (ACh) binding site.[6] This binding potentiates the action of agonists like ACh or choline, leading to an increased influx of cations (primarily Ca2+) upon channel activation.[1][3] Specifically, PNU-120596 is thought to bind within an intrasubunit transmembrane cavity.[4][6] This interaction stabilizes the open state of the channel and reduces the rate of desensitization, resulting in a sustained receptor response in the presence of an agonist.[2][5] PNU-120596 is highly selective for α7 nAChRs and shows little to no activity at other nAChR subtypes such as α4β2, α3β4, and α9α10.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of PNU-120596's effects on α7 nAChRs, as determined by electrophysiological recordings.

| Parameter | Value | Cell System/Conditions | Reference |

| EC₅₀ | 216 nM | Engineered human α7 nAChR (calcium flux assay) | [1] |

| Effective Concentration Range | 1 - 10 µM | Whole-cell patch clamp in various preparations | [7][8][9] |

| Effect on Peak Current | Significant potentiation of agonist-evoked responses | Xenopus oocytes and cultured neurons | [6][10][11] |

| Effect on Mean Open Time | Increased | Single-channel recordings | [2][10] |

| Effect on Desensitization | Pronounced prolongation of the evoked response | Whole-cell patch clamp | [2][5] |

| Effect on Ion Selectivity | No effect | Electrophysiology studies | [2][10] |

| Effect on Unitary Conductance | Little to no effect | Single-channel recordings | [2][10] |

Signaling Pathway and Experimental Workflow

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Cultured Neurons or Brain Slices

This protocol provides a general framework for investigating the effects of PNU-120596 on α7 nAChR-mediated currents using the whole-cell patch-clamp technique.

1. Solutions and Reagents:

-

Artificial Cerebrospinal Fluid (aCSF) for brain slices (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 Glucose. Equilibrate with 95% O₂ / 5% CO₂.

-

External Solution for cultured neurons (in mM): 135 NaCl, 5 KCl, 10 HEPES, 1 MgCl₂, 2 CaCl₂, 30 D-glucose. Adjust pH to 7.3 with NaOH.[5]

-

Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 QX-314 Br, 4 ATP-disodium salt, 0.3 GTP-disodium salt, 4 MgCl₂. Adjust pH to 7.3 with CsOH.[5]

-

PNU-120596 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

-

Agonist Stock Solution: Prepare a stock solution of acetylcholine (ACh) or choline chloride (e.g., 1 M in water). Store at -20°C. Dilute to the final working concentration in the external solution.

2. Cell/Tissue Preparation:

-

Cultured Neurons: Plate primary hippocampal or cortical neurons, or a cell line stably expressing α7 nAChRs (e.g., GH4C1 cells), on glass coverslips.[5][12] Use for recordings after an appropriate time in culture.

-

Brain Slices: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.[7] Maintain slices in a holding chamber with continuously bubbled aCSF for at least 1 hour before recording.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured cells or a brain slice to the recording chamber on the stage of an upright or inverted microscope.

-

Continuously perfuse the chamber with the appropriate external solution or aCSF at a rate of 1-2 ml/min.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal and obtain the whole-cell recording configuration on a visually identified neuron.

-

Hold the cell at a membrane potential of -60 mV to -70 mV.

-

Baseline Recording: Apply the α7 nAChR agonist (e.g., 1 mM choline or 100 µM ACh) for a short duration (e.g., 100 ms to 2 s) using a rapid application system to evoke a baseline current.[7][11] Allow for complete recovery between applications.

-

PNU-120596 Application: Bath-apply PNU-120596 at the desired final concentration (e.g., 1-10 µM) for a sufficient time to allow for equilibration (typically 5-10 minutes).[7]

-

Post-PNU-120596 Recording: In the continued presence of PNU-120596, re-apply the agonist using the same parameters as the baseline recording. A significant potentiation of the peak current and a prolongation of the current decay are expected.[2][10]

-

Washout: To assess the reversibility of the effect, wash out PNU-120596 by perfusing with the control external solution for 10-15 minutes and re-test the agonist-evoked response.

4. Data Analysis:

-

Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).

-

Measure the peak amplitude of the agonist-evoked currents before and after PNU-120596 application.

-

Quantify the decay kinetics of the currents by fitting an exponential function to the decay phase.

-

Calculate the total charge transfer by integrating the area under the current trace.

-

Perform statistical analysis to determine the significance of the observed effects.

Concluding Remarks

PNU-120596 is a powerful and selective tool for modulating α7 nAChR activity in electrophysiological experiments. Its ability to potentiate agonist-evoked currents and dramatically slow desensitization allows for a more detailed investigation of the roles of these receptors in synaptic transmission and neuronal excitability. The protocols and data presented here provide a foundation for researchers to effectively utilize PNU-120596 in their studies. As with any pharmacological agent, it is recommended to perform appropriate concentration-response experiments to determine the optimal concentration for a specific experimental preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological concentrations of choline activate native alpha7-containing nicotinic acetylcholine receptors in the presence of PNU-120596 [1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience [jneurosci.org]

- 12. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PNU Compounds in Behavioral Neuroscience

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for the compound "PNU-105368" in scientific literature and databases have not yielded any specific information. It is highly probable that this designation is incorrect or refers to a compound not yet described in public-domain research. However, the "PNU" designation, originating from Pharmacia & Upjohn (now part of Pfizer), is associated with a range of compounds active in the central nervous system, many of which have been investigated in behavioral neuroscience.

This document provides an overview of prominent PNU compounds with known applications in behavioral neuroscience, focusing on their mechanisms of action, and includes representative experimental protocols and data where available. It is intended to serve as a guide for researchers who may have an interest in this class of compounds.

Prominent PNU Compounds in Behavioral Neuroscience

Several PNU compounds have been characterized as modulators of dopaminergic and other neurotransmitter systems, making them relevant for studying behavior, cognition, and neuropsychiatric disorders.

| Compound Name | Alias(es) | Primary Mechanism of Action | Relevance in Behavioral Neuroscience |

| OSU-6162 | PNU-96391, PNU-96391A | Dopamine D2 receptor partial agonist and serotonin 5-HT2A receptor partial agonist; considered a "dopamine stabilizer". | Investigation of its potential in treating conditions with dysregulated dopamine, such as psychosis and substance abuse, by modulating dopamine levels in both hyper- and hypo-dopaminergic states. |

| PNU-99194A | Putative Dopamine D3 receptor antagonist. | Used to explore the role of D3 receptors in motor control, motivation, and emotional behaviors. | |

| PNU-282987 | Selective α7 nicotinic acetylcholine receptor (nAChR) agonist. | Studied for its potential to enhance cognitive function and for its neuroprotective effects in models of neurodegenerative diseases. | |

| PNU-120596 | Positive allosteric modulator of α7 nAChRs. | Investigated for its ability to potentiate the effects of acetylcholine at α7 nAChRs, with potential applications in cognitive disorders. |

Experimental Protocols

Below are generalized protocols for behavioral assays commonly used to assess the effects of PNU compounds. These should be adapted based on the specific research question, animal model, and compound being investigated.

Protocol 1: Assessment of Locomotor Activity

Objective: To evaluate the effect of a PNU compound on spontaneous locomotor activity and its potential to modulate hyperactivity induced by psychostimulants.

Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video tracking software.

Procedure:

-

Habituation: Acclimate rodents (mice or rats) to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the PNU compound or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

-

Post-Injection Period: Allow for a pre-determined absorption time based on the compound's pharmacokinetics.

-

Testing: Place the animal in the center of the open field arena and record its activity for a specified duration (e.g., 60 minutes).

-

Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Protocol 2: Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a PNU compound.

Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber, separated by a removable door.

Procedure:

-

Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both chambers for 15 minutes to determine initial preference.

-

Conditioning (Days 2-5):

-

On alternate days, administer the PNU compound and confine the animal to one chamber (e.g., the initially non-preferred one).

-

On the other days, administer vehicle and confine the animal to the opposite chamber.

-

-

Post-Conditioning (Test): On day 6, place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.

-

Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a significant decrease suggests aversion.

Signaling Pathways and Visualization

The signaling pathways of PNU compounds are diverse, reflecting their varied molecular targets. Below are representative diagrams for a dopamine stabilizer and an α7 nAChR modulator.

Dopamine Stabilizer (e.g., OSU-6162) Signaling